N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of the quinoline core using reagents like diazomethane or cyclopropyl bromide.
Attachment of the 4-methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an appropriate amine, such as cyclopropylamine, under suitable conditions.
Chemical Reactions Analysis
N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its quinoline core, which is known for its biological activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, such as enzymes and receptors.
Chemical Research: The compound is used in the synthesis of other quinoline derivatives and as a starting material for the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate into DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit various enzymes involved in cellular processes, such as topoisomerases and kinases, thereby exerting its biological effects .
Comparison with Similar Compounds
N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-2-carboxamide: A compound with a similar structure but lacking the cyclopropyl and 4-methylphenyl groups.
Quinoline-4-carboxylic acid: A compound with a carboxylic acid group instead of the carboxamide group.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties compared to other quinoline derivatives .
Properties
IUPAC Name |
N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-13-6-8-14(9-7-13)19-12-17(20(23)21-15-10-11-15)16-4-2-3-5-18(16)22-19/h2-9,12,15H,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZDZOVGCDFGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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